molecular formula C9H9BrO B1277502 2-Bromo-1-(m-tolyl)ethanone CAS No. 51012-64-7

2-Bromo-1-(m-tolyl)ethanone

Cat. No. B1277502
CAS RN: 51012-64-7
M. Wt: 213.07 g/mol
InChI Key: BANFRNTVKCHZDE-UHFFFAOYSA-N
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Description

2-Bromo-1-(m-tolyl)ethanone is a brominated aromatic ketone compound. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their properties. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, indicating a possible synthetic route for related compounds . The molecular structure and properties of these compounds are of interest due to their potential applications in various fields, including nonlinear optics and pharmaceuticals.

Synthesis Analysis

The synthesis of related brominated aromatic ketones, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions that result in higher yields. This suggests that a similar approach could be employed for synthesizing this compound. The esterification of the synthesized compound indicates its utility as a chemical protective group .

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using techniques such as single crystal X-ray diffraction, as seen in the study of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone . Additionally, computational methods like Gaussian09 software package can be used to optimize the molecular structure and perform vibrational frequency analysis, as demonstrated in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These methods can provide detailed insights into the geometry and electronic structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of brominated aromatic ketones can be inferred from their molecular structure and electronic properties. For example, the HOMO-LUMO analysis can indicate the charge transfer within the molecule, which is crucial for understanding its reactivity . The absence of photolytic phenomena in certain solvents, as observed for 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, may also be relevant for this compound .

Physical and Chemical Properties Analysis

The physical properties such as thermal stability and melting point can be assessed through thermal analysis. For instance, 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone is thermally stable up to 263°C with a melting point of 170°C . The optical properties, including transparency and photoluminescence, can be examined through UV-vis-NIR absorption and PL emission spectrum analysis. The third-order nonlinear optical properties, which are important for applications in photonics, can be estimated using techniques like the Z-scan technique . These analyses provide a comprehensive understanding of the physical and chemical properties of brominated aromatic ketones.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Bromo-1-(m-tolyl)ethanone has been used in various synthetic processes. For instance, it was synthesized through halogen-exchange reactions, highlighting its effectiveness as a chemical protective group. However, it exhibited no photolytic phenomena in solvents like MeOH or Benzene (Li Hong-xia, 2007).

Applications in Organic Compound Synthesis

  • It played a role in synthesizing novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety. These compounds have shown potential in anticancer applications for liver and breast cancer (S. Hessien, M. Kadah, N. A. Marzouk, 2009).

Electrophilic Bromination Studies

  • The compound has been essential in investigating the selective α-monobromination of various alkylaryl ketones. This research demonstrated its efficiency and selectivity in bromination processes (W. Ying, 2011).

Pyrolysis Product Identification

  • Although not directly related to this compound, studies on its derivatives, like bk-2C-B, have led to the identification of pyrolysis products. This research aids in understanding the stability and degradation patterns of related compounds (Kelly B Texter et al., 2018).

Synthesis of α-Bromo Chalcone Derivatives

  • α-Bromo chalcones, synthesized from derivatives of this compound, have been prepared in good yields, demonstrating its utility in synthesizing complex organic molecules (Yakup Budak, M. Ceylan, 2009).

Improvements in Synthetic Technology

  • Research has led to improvements in the synthetic technology of related compounds, like 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in producing other significant compounds (Li Yu-feng, 2013).

Spectroscopic Studies and Substituent Effects

  • Studies have been conducted on the spectral properties of this compound derivatives, providing insights into substituent effects on these compounds (G. Thirunarayanan, 2013).

Computational Studies on Chemical Reactions

  • Computational studies have been carried out to investigate the reactions between imidazole and various 2-bromo-1-arylethanones, offering a deeper understanding of the chemical behavior and potential applications of these compounds (T. Erdogan, F. Erdoğan, 2019).

Development of Chalcone Analogues

  • The compound has been used in the synthesis of α,β-unsaturated ketones, serving as a precursor for developing chalcone analogues. This synthesis demonstrates the compound's versatility in organic chemistry (C. Curti, A. Gellis, P. Vanelle, 2007).

Safety and Hazards

Safety data sheets indicate that 2-Bromo-1-(m-tolyl)ethanone may pose hazards such as skin corrosion/irritation and serious eye damage/eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

2-bromo-1-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANFRNTVKCHZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434522
Record name 2-Bromo-1-(3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51012-64-7
Record name 2-Bromo-1-(3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(3-methylphenyl)ethanone (2 g) in ethyl ether (20 mL) is added bromine (726 μL) at 0° C. The mixture is treated with an aqueous solution of sodium bicarbonate, extracted with ethyl ether, dried over magnesium sulfate, concentrated and purified on silica gel (ethyl acetate/cyclohexane 0/100) to give the desired compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
726 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-m-tolyl-ethanone (6.0 g, 44.72 mmol) in dioxane (5 ml), bromine (7.14 g, 44.72 mmol) in dioxane (10 ml) and ether (15 ml) was added and stirred at room temperature for 5 hr. The reaction mixture was poured into ice water and the compound was extracted using ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, filtered and then evaporated to give crude 2-bromo-1-m-tolyl-ethanone, 7.6 g (80%). The crude compound obtained was used in the next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromine (2.38 g, 14.9 mmol) was slowly added dropwise to a solution of 1-[3-methylphenyl]ethanone (2.00 g, 14.9 mmol) in diethyl ether (50 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure to give 3.03 g (95.3%) of the desired product as an oil.
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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